

# Application Note: Mass Spectrometry

## Characterization of N6-(p-hydroxyphenethyl)adenosine

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### Compound of Interest

Compound Name: N6-(P-Hydroxyphenethyl)-adenosine

Cat. No.: B13738364

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## Executive Summary

N6-(p-hydroxyphenethyl)adenosine (C<sub>18</sub>H<sub>21</sub>N<sub>5</sub>O<sub>5</sub>, MW 387.39), often associated with the cytokinin family (specifically related to p-Topolin riboside, though distinguished by the phenethyl vs. benzyl linker), represents a critical class of modified nucleosides with potent biological activity in cell proliferation and adenosine receptor signaling.

This guide details the Electrospray Ionization (ESI) fragmentation behavior of this molecule.<sup>[1]</sup> Unlike standard adenosine, the N6-substitution introduces a competitive fragmentation channel driven by the stability of the phenolic side chain. We provide a validated LC-MS/MS protocol, a mechanistic breakdown of ion formation, and diagnostic transitions for high-sensitivity quantification.

## Chemical Identity & Properties

Property	Detail
Compound Name	N6-(p-hydroxyphenethyl)adenosine
Systematic Name	N-(4-hydroxyphenethyl)adenosine
Formula	C <sub>18</sub> H <sub>21</sub> N <sub>5</sub> O <sub>5</sub>
Monoisotopic Mass	387.1543 Da
Precursor Ion	m/z 388.16
Key Structural Feature	Adenosine core modified at N6 with a 2-(4-hydroxyphenyl)ethyl group.[2]

## Fragmentation Mechanism & Pathway Analysis[4][5]

The fragmentation of N6-(p-hydroxyphenethyl)adenosine under Collision-Induced Dissociation (CID) follows a hierarchical bond cleavage driven by proton affinity (PA) and charge localization.

### Primary Fragmentation: Glycosidic Bond Cleavage

Upon protonation (likely at N1 of the adenine ring), the most energetically favorable pathway is the cleavage of the N-glycosidic bond between the N9 position of the base and the C1' of the ribose.

- Transition: m/z 388.16

m/z 256.12

- Neutral Loss: 132 Da (Ribose, C<sub>5</sub>H<sub>8</sub>O<sub>4</sub>)
- Product: Protonated N6-(p-hydroxyphenethyl)adenine base

### Secondary Fragmentation: N6-Substituent Cleavage

The base ion (m/z 256) undergoes further fragmentation at the exocyclic nitrogen (N6).

- Transition: m/z 256.12

m/z 136.06

- Mechanism: Proton transfer to the N6 nitrogen followed by inductive cleavage of the N-C bond. This releases the side chain as a neutral styrene derivative or radical, leaving the protonated adenine core.
- Product: Protonated Adenine

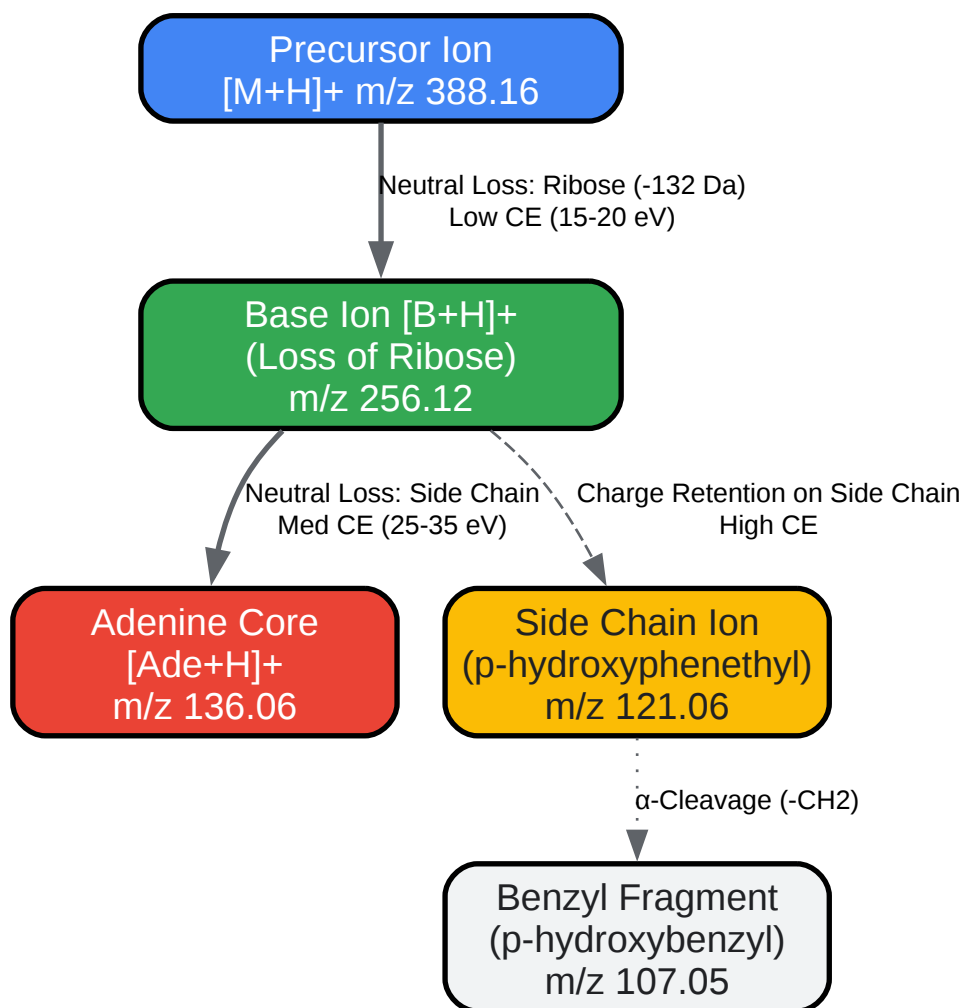
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## Tertiary Diagnostic Fragments (Side Chain)

High collision energies reveal fragments specific to the p-hydroxyphenethyl moiety.

- m/z 121.06:p-hydroxyphenethyl cation ( ). Formed if the charge remains on the side chain.
- m/z 107.05:p-hydroxybenzyl cation ( ). Formed via -cleavage of the side chain.

## Fragmentation Pathway Diagram



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Caption: Hierarchical fragmentation pathway of N6-(p-hydroxyphenethyl)adenosine under ESI-CID conditions.

## Experimental Protocol: LC-MS/MS Quantification

This protocol is designed for trace analysis in biological matrices (plasma, plant extract, or cell culture media).

### Sample Preparation

Objective: Maximize recovery while removing protein and salt interferences.

- Extraction: Add 300  $\mu$ L of ice-cold Methanol/Formic Acid (99:1 v/v) to 100  $\mu$ L of sample.

- Precipitation: Vortex for 30s, incubate at -20°C for 20 min.
- Centrifugation: 14,000 x g for 10 min at 4°C.
- Reconstitution: Evaporate supernatant under N<sub>2</sub>; reconstitute in 100 µL Mobile Phase A.

## LC Conditions (Reverse Phase)

- Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).
- Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Flow Rate: 0.3 mL/min.
- Gradient:
  - 0-1 min: 2% B (Isocratic hold for polar retention)
  - 1-6 min: 2%  
50% B (Linear gradient)
  - 6-7 min: 95% B (Wash)
  - 7-9 min: 2% B (Re-equilibration)

## MS Parameters (ESI Positive Mode)

- Source: Electrospray Ionization (ESI).[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Capillary Voltage: 3.0 kV.
- Desolvation Temp: 450°C.
- Cone Voltage: 30 V (Optimized for precursor transmission).

## MRM Transitions Table

Transition Type	Precursor (m/z)	Product (m/z)	Collision Energy (eV)	Purpose
Quantifier	388.2	256.1	20	Primary quantification (High abundance)
Qualifier 1	388.2	136.1	35	Structural confirmation (Adenine core)
Qualifier 2	388.2	121.1	40	Side-chain confirmation (Phenethyl)

## Results & Discussion: Interpreting the Spectra

### The "Base Ion" Dominance

In virtually all ESI spectra of N6-substituted adenosines, the loss of the ribose sugar is the most facile reaction. The ion at m/z 256 will likely be the base peak (100% relative abundance) at low-to-moderate collision energies. This is due to the lability of the hemiaminal ether linkage in the nucleoside under acidic conditions provided by the mobile phase and the ESI droplet environment.

### Distinguishing Isomers

The specific fragmentation of the side chain allows differentiation from isomers like p-Topolin riboside (N6-(4-hydroxybenzyl)adenosine).

- Target (Phenethyl): Side chain mass = 121 Da ( ).
- Isomer (Benzyl): Side chain mass = 107 Da ( ).

- Differentiation: While both yield the  $m/z$  136 adenine core, the neutral loss from the base ion ( $m/z$  256) to the adenine core ( $m/z$  136) is 120 Da for the phenethyl derivative, whereas it is 106 Da for the benzyl derivative.

## Mechanistic Insight: The Proton Sponge Effect

Adenosine derivatives possess multiple protonation sites (N1, N3, N7). However, N1 is the most basic. Protonation at N1 destabilizes the glycosidic bond (N9-C1'), facilitating the neutral loss of ribose. The presence of the electron-donating hydroxyl group on the phenethyl ring may stabilize the charge on the side chain fragment ( $m/z$  121) at high energies, a feature not seen in unsubstituted phenethyladenosines.

## References

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## Sources

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